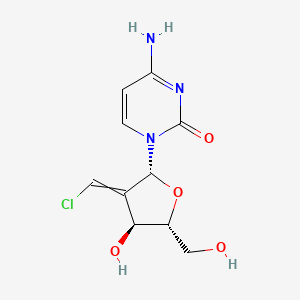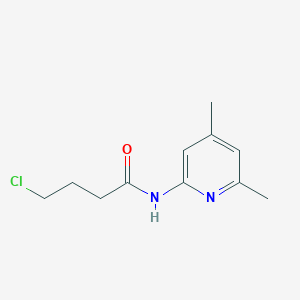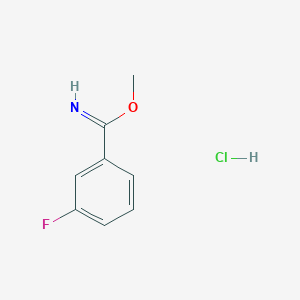![molecular formula C10H14N2OS B14263634 4-[(Morpholin-4-yl)sulfanyl]aniline CAS No. 179912-75-5](/img/no-structure.png)
4-[(Morpholin-4-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Morpholin-4-yl)sulfanyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a morpholine ring attached to the aniline structure via a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Morpholin-4-yl)sulfanyl]aniline typically involves the reaction of 4-chloroaniline with morpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the morpholine group. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[(Morpholin-4-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[(Morpholin-4-yl)sulfanyl]aniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
- 4-[(Morpholin-4-yl)sulfonyl]aniline
- 4-[(Morpholin-4-yl)thio]aniline
- 4-[(Morpholin-4-yl)oxy]aniline
Comparison: 4-[(Morpholin-4-yl)sulfanyl]aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties compared to its sulfonyl, thio, and oxy analogs
Propiedades
| 179912-75-5 | |
Fórmula molecular |
C10H14N2OS |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
4-morpholin-4-ylsulfanylaniline |
InChI |
InChI=1S/C10H14N2OS/c11-9-1-3-10(4-2-9)14-12-5-7-13-8-6-12/h1-4H,5-8,11H2 |
Clave InChI |
YMRFRDRNDUTOMB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)



![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)


